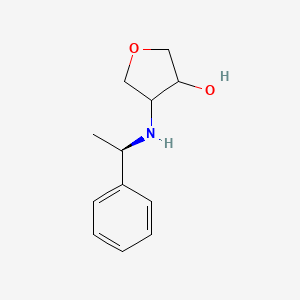
(3RS,4SR)-4-((1R)-1-phenyl-ethylamino)-tetrahydro-furan-3-ol
Cat. No. B8299241
M. Wt: 207.27 g/mol
InChI Key: ZJMLCJABOOPXLL-OIKLOGQESA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05461067
Procedure details


According to the procedure of Overman, et al. (J. Org. Chem. 1985, 50, 4154), 3,4-epoxy-2,5-dihydrofuran was treated with (R)-1-phenylethylamine and trimethylaluminum to give a 1:1 mixture of diastereomers. The mixture was purified by silica gel chromatography to provide the desired compound.
Name
3,4-epoxy-2,5-dihydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
desired compound
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[C:6]2[CH2:5][O:4][CH2:3][C:2]1=2.[C:7]1([C@H:13]([NH2:15])[CH3:14])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C[Al](C)C>>[C:7]1([CH:13]([NH:15][CH:6]2[CH2:5][O:4][CH2:3][CH:2]2[OH:1])[CH3:14])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Inputs


Step One
|
Name
|
3,4-epoxy-2,5-dihydrofuran
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C=2COCC21
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[C@@H](C)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Al](C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a 1:1 mixture of diastereomers
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was purified by silica gel chromatography
|
Outcomes


Product
|
Name
|
desired compound
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(C)NC1C(COC1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
